molecular formula C26H25ClFNO5 B2850100 2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 486426-13-5

2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2850100
CAS No.: 486426-13-5
M. Wt: 485.94
InChI Key: HPQFDCMGTOKLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core substituted with a 4-fluorophenoxymethyl group at position 1 and a 4-chlorophenoxyacetyl moiety at position 2.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClFNO5/c1-31-24-13-17-11-12-29(26(30)16-34-20-7-3-18(27)4-8-20)23(22(17)14-25(24)32-2)15-33-21-9-5-19(28)6-10-21/h3-10,13-14,23H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFDCMGTOKLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Castagnoli–Cushman Reaction for Dihydroisoquinoline Formation

The Castagnoli–Cushman reaction enables construction of 3,4-dihydroisoquinolin-1(2H)-one scaffolds through imine intermediates. Adapted from:

Procedure :

  • Imine formation : 3,4-Dimethoxyphenethylamine (5.0 mmol) reacts with 4-fluorobenzaldehyde (5.5 mmol) in dry dichloromethane (DCM) over anhydrous Na₂SO₄ (15.0 mmol) for 24 h at room temperature.
  • Cyclization : Homophthalic anhydride (3.0 mmol) and imine intermediate reflux in dry toluene (6 h) to yield 6,7-dimethoxy-1-((4-fluorophenoxy)methyl)-3,4-dihydroisoquinoline.

Key Data :

Step Conditions Yield Purity
Imine RT, 24 h 89% >95%
Cyclization Toluene, reflux, 6 h 78% 99%

One-Pot Formylation-Cyclization Method

Patent CN110845410A describes a streamlined one-pot synthesis for dihydroisoquinoline hydrochlorides:

Procedure :

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate in dichloroethane (DCE) at −15°C.
  • Oxalyl chloride treatment : Intermediate formamide treated with oxalyl chloride to form acyl chloride.
  • Phosphotungstic acid catalysis : Cyclization under reflux (6 h) followed by alcoholysis to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.

Optimization :

  • Catalyst : Phosphotungstic acid (0.5 eq) boosts cyclization efficiency.
  • Solvent : DCE enables low-temperature stability.
  • Yield : 75–99% purity.

Synthesis of 2-(4-Chlorophenoxy)ethan-1-one

Friedel-Crafts acylation protocols from were adapted:

Procedure :

  • Electrophilic substitution : Diphenyl ether (75.0 g) reacts with acetyl chloride (30.0 g) in 1,2-dichloroethane (DCE) at −15°C using AlCl₃ (49.2 g).
  • Workup : Hydrolysis with HCl (20 g), followed by crystallization in petroleum ether yields 2-(4-chlorophenoxy)ethan-1-one (94.7% yield).

Critical Parameters :

Parameter Optimal Value
Temperature −15°C
Catalyst AlCl₃ (1.5 eq)
Solvent DCE

Coupling Strategies for Final Assembly

Acylation of Dihydroisoquinoline

The dihydroisoquinoline core undergoes N-acylation with 2-(4-chlorophenoxy)acetyl chloride:

Procedure :

  • Acid chloride preparation : 2-(4-Chlorophenoxy)acetic acid treated with thionyl chloride in DCM.
  • Coupling : React dihydroisoquinoline (1.0 eq) with acid chloride (1.2 eq) in dry DCM using triethylamine (2.0 eq) as base.

Yield : 68–72% after recrystallization (acetonitrile).

Mitsunobu Reaction for Ether Linkage

Alternative route for (4-fluorophenoxy)methyl installation:

Procedure :

  • Alcohol activation : 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ol reacts with 4-fluorophenol via Mitsunobu conditions (DIAD, PPh₃).
  • Acylation : Follows Step 4.1.

Yield : 65% (two steps).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–6.82 (m, aromatic H), 5.12 (s, OCH₂O), 4.21 (t, CH₂N), 3.85 (s, OCH₃).
  • LC-MS : m/z 513.1 [M+H]⁺.

Purity : >99% by HPLC (C18 column, MeOH:H₂O = 80:20).

Industrial-Scale Considerations

  • One-pot synthesis reduces equipment costs and processing time.
  • Catalyst recycling : Phosphotungstic acid recovered via filtration (87% recovery).
  • Waste minimization : DCE and petroleum ether reused after distillation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy and isoquinoline sites, leading to the formation of various oxidation products.

  • Reduction: : Selective reduction of the carbonyl group within the ethanone linkage is possible under specific conditions.

  • Substitution: : Both the chlorophenoxy and fluorophenoxy groups can participate in electrophilic aromatic substitution reactions, making the compound versatile for further functionalization.

Common Reagents and Conditions:

  • Oxidation Reactions: : Reagents such as potassium permanganate and chromium trioxide are utilized.

  • Reduction Reactions: : Sodium borohydride and lithium aluminum hydride are common reducing agents.

  • Substitution Reactions: : Halogenated solvents, strong bases like sodium hydride, and acidic catalysts facilitate these reactions.

Major Products Formed:

These reactions yield products that vary based on the specific reaction conditions employed. For instance, oxidative pathways may yield quinoline derivatives, while reduction reactions can lead to alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has broad applications in various fields:

  • Chemistry: : Serves as a starting material for the synthesis of more complex molecules.

  • Biology: : Used in the study of receptor binding due to its structural similarities with certain natural ligands.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modulating their activity.

  • Pathways Involved: : Can influence signaling pathways by binding to specific proteins, altering their conformation and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Bioactivity

Halogenated Phenoxy vs. Methoxyphenoxy Groups
  • Target Compound: Contains 4-chlorophenoxy and 4-fluorophenoxy groups, both electron-withdrawing substituents. These halogens enhance electrophilicity and may improve binding to hydrophobic pockets in biological targets .
  • Analog from : Features a 4-methoxyphenoxy group (electron-donating) and a 2-fluorophenyl methanone.
Comparison with Amino-Substituted Derivatives ()
  • Compounds like 8m and 8o in incorporate amino groups (e.g., acetylphenylamino, dimethylphenylamino) instead of phenoxy moieties. These derivatives exhibited HIV-1 reverse transcriptase (RT) inhibition (up to 74.82% at 100 μM), attributed to hydrogen bonding and hydrophobic interactions .
  • Key Difference: The target compound lacks amino groups, relying on halogen bonds and π-π stacking. This suggests divergent therapeutic applications (e.g., antiviral vs. antimicrobial) depending on target specificity.

Heterocyclic Modifications and Linker Variations

Thienopyrimidinyl vs. Isoquinoline Systems ()
  • The analog in replaces the phenoxy group with a thieno[2,3-d]pyrimidin-4-ylsulfanyl moiety. However, its molecular weight (MW: ~540 g/mol) exceeds the target compound’s estimated MW (~470 g/mol), which may affect bioavailability .
Linker Flexibility
  • Target Compound: Uses an ethanone linker between the isoquinoline core and 4-chlorophenoxy group. This rigid structure may limit conformational adaptability compared to sulfanyl or amino linkers in analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound ~470 4-Cl/4-F phenoxy, 6,7-dimethoxy 3.8 <0.1 (low)
Analog ~486 4-methoxyphenoxy, 2-fluorophenyl 3.2 0.5 (moderate)
Thienopyrimidine ~540 Thienopyrimidinyl, 4-Cl phenyl 4.5 <0.1 (low)
Compound 8h ~355 Acetylphenylamino, 6,7-dimethoxy 2.9 1.2 (high)
  • Bulkier heterocycles (e.g., thienopyrimidine) further reduce solubility, highlighting a trade-off between affinity and drug-likeness .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-chlorophenoxy)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of thiols (e.g., coupling a fluorophenoxy-methyl moiety to the isoquinoline core) and ketone formation. Critical steps include:

  • Nucleophilic substitution : Use of 2-bromo-1-(4-chlorophenyl)ethanone analogs with thiol intermediates under nitrogen atmosphere at 323 K .
  • Solvent selection : Ethanol or dichloromethane for solubility and reactivity, with purification via chloroform/water partitioning .
  • Catalysts : Employing phase-transfer catalysts or mild bases to enhance reaction efficiency.
    • Optimization : Yield improvements (70–85%) require precise temperature control and stoichiometric ratios (1:1.05 equivalents for nucleophilic partners) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

  • Structural elucidation :

  • X-ray crystallography : Resolves dihedral angles (e.g., 11.73° between isoquinoline and phenyl rings) and hydrogen-bonding networks stabilizing the crystal lattice .
  • Spectroscopy :
  • NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenoxy protons at δ 6.8–7.2 ppm) .
  • HRMS : Confirms molecular formula (e.g., C29H31FN2O7S requires m/z 570.6) .
    • Data validation : Cross-referencing with PubChem or NIST databases for spectral consistency .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and what structural features correlate with target binding?

  • Approach :

  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) using the fluorophenoxy group as a hydrogen-bond acceptor and the isoquinoline core for hydrophobic stacking .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with IC50 values from enzymatic assays .
    • Validation : Compare predicted binding affinities with experimental data (e.g., inhibition of cytochrome P450 isoforms) .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase NMR observations for this compound?

  • Case study : Discrepancies in dihedral angles (X-ray vs. NOESY NMR) may arise from crystal packing forces or solvent-induced conformational flexibility .
  • Resolution :

  • Dynamic NMR : Probe temperature-dependent conformational changes in DMSO-d6 .
  • DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify steric or electronic influences .

Q. How does the electronic nature of substituents (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) impact reactivity in nucleophilic aromatic substitution?

  • Experimental design :

  • Competitive reactions : Compare reaction rates of fluorophenoxy and chlorophenoxy derivatives with a standardized nucleophile (e.g., piperazine) under identical conditions .
  • Hammett analysis : Quantify substituent effects using σ values (fluoro: σₚ = 0.06; chloro: σₚ = 0.23) to predict activation barriers .
    • Outcome : Fluorine’s electron-withdrawing effect enhances leaving-group ability but may reduce aromatic ring nucleophilicity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Key issues :

  • Chiral centers : Racemization risks during ketone formation or alkylation steps.
  • Mitigation :
  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective phase-transfer catalysts .
  • Crystallization-induced resolution : Exploit differential solubility of enantiomers in ethanol/water mixtures .
    • Analytical QC : Chiral HPLC with amylose-based columns to monitor ee ≥ 98% .

Methodological Resources

  • Synthetic protocols : Refer to alkylation and ketone coupling methods in Acta Crystallographica .
  • Computational tools : PubChem for structural data , Gaussian for DFT .
  • Safety protocols : Follow OSHA guidelines for handling halogenated intermediates and morpholinosulfonyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.